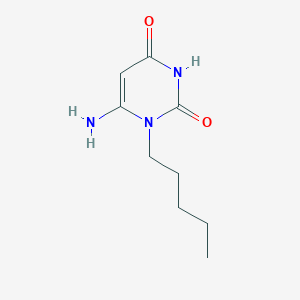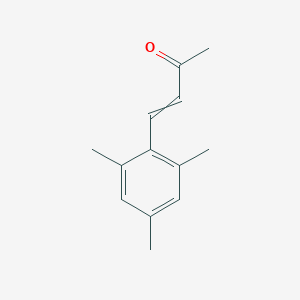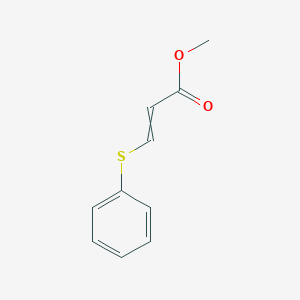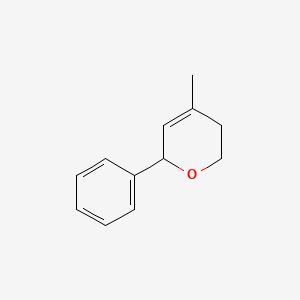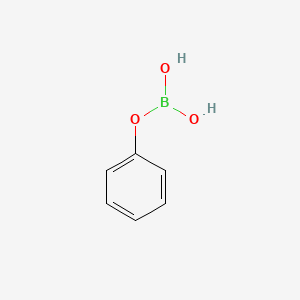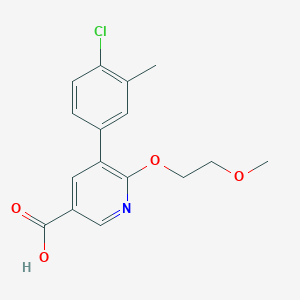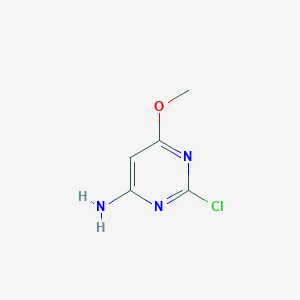
2-chloro-6-methoxy-4-Pyrimidinamine
Overview
Description
2-chloro-6-methoxy-4-Pyrimidinamine is a chemical compound with the molecular formula C5H6ClN3O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-methoxy-4-Pyrimidinamine typically involves multiple steps. One common method includes the following steps:
Salifying Reaction:
Cyanamide Reaction: The product from the salifying reaction undergoes a cyanamide reaction to generate 3-amino-3-methoxy-N-cyano-2-propane imine.
Condensation Reaction: The final step involves a condensation reaction under the action of a catalyst to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for higher yields and purity. These methods may include the use of advanced catalysts and controlled reaction conditions to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-methoxy-4-Pyrimidinamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
2-chloro-6-methoxy-4-Pyrimidinamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-chloro-6-methoxy-4-Pyrimidinamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-chloro-6-methylpyrimidine: Similar structure but with a methyl group instead of a methoxy group.
2-Amino-4,6-dimethoxypyrimidine: Contains two methoxy groups instead of one.
2-Amino-4-chloro-6-methoxypyrimidine: A closely related compound with similar properties
Uniqueness
2-chloro-6-methoxy-4-Pyrimidinamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group and chlorine atom make it a versatile intermediate for various synthetic applications, and its potential biological activities make it a compound of interest in medicinal chemistry.
Properties
Molecular Formula |
C5H6ClN3O |
|---|---|
Molecular Weight |
159.57 g/mol |
IUPAC Name |
2-chloro-6-methoxypyrimidin-4-amine |
InChI |
InChI=1S/C5H6ClN3O/c1-10-4-2-3(7)8-5(6)9-4/h2H,1H3,(H2,7,8,9) |
InChI Key |
IHSYQKUGUCAYMR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC(=C1)N)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

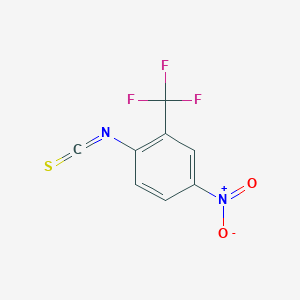
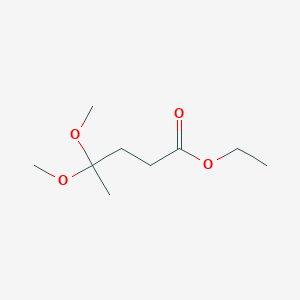
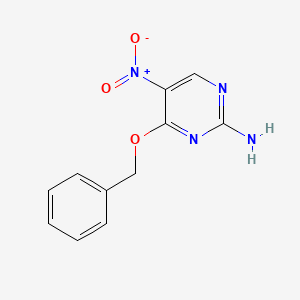
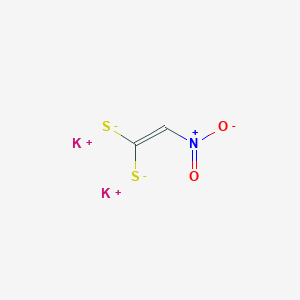
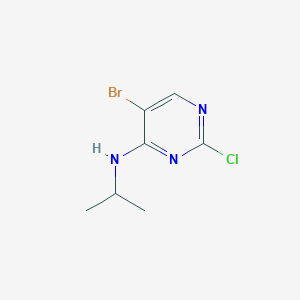
![3H-Naphtho[1,2,3-de]quinoline-1-carbonitrile, 2,7-dihydro-6-[[4-(2-hydroxyethyl)phenyl]amino]-3-methyl-2,7-dioxo-](/img/structure/B8686958.png)
![2-[(2,4-Dimethoxyphenyl)methyl]-6-nitroisoquinolin-1(2H)-imine](/img/structure/B8686968.png)
